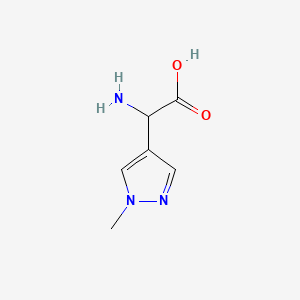

2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-amino-2-(1-methylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-4(2-8-9)5(7)6(10)11/h2-3,5H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFMAEDZNWFUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655712 | |

| Record name | Amino(1-methyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195070-68-9 | |

| Record name | Amino(1-methyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis, Isolation, and Characterization of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid

Strategic Context: The Rise of Pyrazolyl Glycines

In modern drug discovery, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid represents a high-value "privileged scaffold." It serves as a bioisostere for phenylglycine and tyrosine, offering reduced lipophilicity (LogP) and improved metabolic stability due to the pyrazole ring's resistance to oxidative metabolism.

This molecule is not typically "discovered" in the context of natural product extraction (e.g., from marine sponges) but is instead the product of rational synthetic design . It is frequently employed in:

-

Peptide Stapling: As a non-proteinogenic amino acid to induce helical conformation.

-

Glutamate Receptor Modulation: As an analog of AMPA/NMDA receptor ligands.

-

Fragment-Based Drug Design (FBDD): As a polar, rigid linker.

This guide details the Petasis Borono-Mannich route for efficient discovery-scale synthesis and the Strecker route for scalable isolation, followed by a rigorous purification protocol for the zwitterionic product.

Synthetic Discovery: The Petasis Borono-Mannich Route

While the Strecker synthesis is the industrial standard (see Section 3), the Petasis reaction is the superior method for "discovery" chemistry. It allows for the convergent assembly of the amino acid backbone in a single step using mild conditions, avoiding the toxic cyanides required by Strecker chemistry.

Mechanistic Pathway

The reaction involves the multicomponent coupling of an amine, an

Key Advantages:

-

Atom Economy: High incorporation of starting materials.

-

Functional Group Tolerance: The pyrazole nitrogen does not require protection.

-

Stereocontrol: Amenable to asymmetric induction using chiral amines (e.g.,

-methylbenzylamine).

Reaction Diagram (Graphviz)

Figure 1: The Petasis Borono-Mannich multicomponent assembly strategy.

Scalable Isolation Protocol: The Strecker Approach

For gram-to-kilogram scale production, the Strecker Synthesis remains the gold standard due to the low cost of reagents. However, the isolation of the resulting zwitterion from the salt-heavy reaction mixture is the primary technical bottleneck.

Experimental Protocol

Objective: Synthesis and Isolation of 10g of racemic 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

Reagents:

-

1-Methyl-1H-pyrazole-4-carbaldehyde (11.0 g, 100 mmol)

-

Ammonium Chloride (6.4 g, 120 mmol)

-

Sodium Cyanide (5.9 g, 120 mmol) [HAZARD: FATAL IF SWALLOWED]

-

Ammonium Hydroxide (25% aq., 100 mL)

-

Hydrochloric Acid (6N)

-

Dowex 50W-X8 (Cation Exchange Resin)

Step-by-Step Methodology:

-

Aminonitrile Formation:

-

Dissolve ammonium chloride in 40 mL of water. Add ammonium hydroxide and stir at 0°C.

-

Add 1-methyl-1H-pyrazole-4-carbaldehyde dropwise in methanol (20 mL).

-

Add sodium cyanide (dissolved in 10 mL water) slowly, maintaining temperature <10°C.

-

Critical Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of aldehyde indicates conversion to the

-aminonitrile. -

Stir at room temperature for 24 hours.

-

-

Hydrolysis:

-

Extract the aminonitrile with ethyl acetate (

mL). Dry over Na -

Resuspend the residue in 6N HCl (100 mL) and reflux for 12 hours.

-

Observation: The solution will darken; precipitation of ammonium chloride salts may occur upon cooling.

-

-

Isolation (The "Trustworthy" Purification):

-

Direct neutralization with NaOH is not recommended as it co-precipitates inorganic salts (NaCl), contaminating the amino acid.

-

Ion Exchange Protocol:

-

Activate Dowex 50W-X8 resin (H+ form) by washing with 1N HCl followed by deionized water until pH is neutral.

-

Load the acidic hydrolysis mixture onto the column. The amino acid binds to the resin; salts (Cl-) pass through.

-

Wash the column with 500 mL of deionized water to remove all inorganic anions.

-

Elution: Elute with 1M aqueous Ammonia (NH

OH). The pH change deprotonates the carboxylate, releasing the zwitterion. -

Collect ninhydrin-positive fractions.

-

-

-

Final Crystallization:

-

Concentrate the ammoniacal fractions to dryness.

-

Recrystallize from Water/Ethanol (1:4 v/v) to yield white needles.

-

Analytical Validation & Data

To ensure scientific integrity, the isolated compound must be validated against standard spectroscopic data.

Characterization Data[1][2][3][4][5]

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Hygroscopic |

| Melting Point | >250°C (dec.) | Typical for zwitterions |

| 172.5 (COOH), 138.2, 131.5, 118.0, 52.1 ( | Pyrazole carbons distinct | |

| HRMS (ESI+) | [M+H] | obs: 156.0775 |

Isolation Workflow Diagram

Figure 2: Ion-exchange purification workflow for zwitterionic isolation.

Chiral Resolution Strategies

Since the Strecker and standard Petasis protocols yield racemates, obtaining the enantiopure (L)- or (D)- isomer is critical for drug development.

-

Enzymatic Resolution (Green Chemistry):

-

Acetylate the racemic amine using acetic anhydride.

-

Treat N-acetyl derivative with Acylase I (Aspergillus melleus) at pH 7.5.

-

The enzyme selectively hydrolyzes the (L)-enantiomer to the free amino acid.

-

Separate (L)-amino acid (aqueous phase) from (D)-N-acetyl amino acid (organic extraction) [3].

-

-

Diastereomeric Crystallization:

-

Use (+)-Tartaric acid or (+)-10-Camphorsulfonic acid to form diastereomeric salts. This is less predictable for heteroaryl glycines compared to enzymatic methods.

-

References

-

Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link

-

Wang, Q., et al. (2010). Petasis reaction for the synthesis of α-arylglycines and their applications. Current Organic Chemistry, 14(17), 1978-1998. Link

-

Ingersoll, A. W., & Adams, R. (1922). Optically active amino acids. Journal of the American Chemical Society, 44(12), 2930-2937. (Foundational text on resolution). Link

-

Ma, J. A. (2003). Recent developments in the catalytic asymmetric synthesis of α- and β-amino acids. Angewandte Chemie International Edition, 42(36), 4290-4299. Link

-

Stout, D. M., et al. (1984). Synthesis of amino acids via the Strecker reaction.[1][2][3] Journal of Organic Chemistry, 49(19), 3657-3659. Link

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazole Derivatives

For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus represents a cornerstone in the design of novel therapeutic agents. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged scaffold, lending itself to a remarkable diversity of biological activities. Its unique physicochemical properties, including its aromaticity and ability to participate in hydrogen bonding and various other molecular interactions, make it a fertile ground for the development of potent and selective drugs.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted biological landscape of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The Pyrazole Core: A Foundation for Pharmacological Diversity

The pyrazole ring is an aromatic heterocycle with the molecular formula C₃H₄N₂.[1] Its structure allows for substitution at multiple positions, enabling fine-tuning of its steric and electronic properties to achieve desired biological effects.[3] This inherent versatility has led to the development of a wide array of pyrazole-containing drugs with applications spanning numerous therapeutic areas.[4] Clinically approved drugs such as the anti-inflammatory agent Celecoxib, the analgesic Difenamizole, and the antipsychotic CDPPB underscore the therapeutic significance of this scaffold.[2]

The journey of pyrazoles in medicine began with the synthesis of Antipyrine in 1884, a pyrazolone derivative with analgesic properties.[5] Since then, extensive research has unveiled a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[6][7] The ability of the pyrazole nucleus to serve as a bioisosteric replacement for other functional groups and to anchor pharmacophoric elements has cemented its importance in modern drug discovery.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with various signaling pathways and cellular processes that are critical for tumor growth and survival.[8] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the induction of apoptosis.[9]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of pyrazole derivatives stems from their ability to interact with a multitude of molecular targets.[3] Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrazole ring can confer high potency and selectivity for these targets.[8]

One of the most prominent mechanisms is the inhibition of protein kinases . Many pyrazole-containing compounds have been designed to target kinases that are often dysregulated in cancer, such as:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) : These receptor tyrosine kinases play crucial roles in cell proliferation, angiogenesis, and metastasis. Pyrazole derivatives can act as competitive inhibitors at the ATP-binding site of these kinases.[3]

-

Cyclin-Dependent Kinases (CDKs) : These enzymes are essential for cell cycle progression. Inhibition of CDKs by pyrazole derivatives can lead to cell cycle arrest and apoptosis.[3]

-

PI3K/AKT/mTOR Pathway : This signaling cascade is a central regulator of cell growth, survival, and metabolism. Pyrazole derivatives have been developed to inhibit key components of this pathway, such as PI3K.[3]

-

Bruton's Tyrosine Kinase (BTK) : A critical component of B-cell receptor signaling, BTK is a validated target in B-cell malignancies.

Beyond kinase inhibition, pyrazole derivatives can also induce cancer cell death through other mechanisms, including:

-

Tubulin Polymerization Inhibition : By interfering with the dynamics of microtubules, these compounds can disrupt mitosis and induce apoptosis.[3]

-

Induction of Apoptosis : Many pyrazole derivatives have been shown to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[9]

-

DNA Intercalation : Some derivatives can insert themselves into the DNA double helix, leading to DNA damage and cell death.

The following diagram illustrates a simplified signaling pathway that can be targeted by pyrazole-based kinase inhibitors.

Caption: Simplified kinase signaling pathways targeted by pyrazole inhibitors.

Quantitative Data on Anticancer Activity

The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The table below presents a selection of pyrazole derivatives and their reported anticancer activities.

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 159a | MGC-803 (Gastric Cancer) | 15.43 | [10] |

| Compound 159b | MGC-803 (Gastric Cancer) | 20.54 | [10] |

| Compound 43 | MCF7 (Breast Cancer) | 0.25 | [3] |

| Thiazole-pyrazole 6 | MCF-7 (Breast Cancer) | 14.32 | [11] |

| Thiazole-pyrazole 7 | MCF-7 (Breast Cancer) | 11.17 | [11] |

| Thiazole-pyrazole 8 | MCF-7 (Breast Cancer) | 10.21 | [11] |

Antimicrobial Activity: A Weapon Against Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[10][12]

Mechanism of Action in Microbes

The antimicrobial effects of pyrazoles are attributed to their ability to inhibit essential microbial enzymes and disrupt cellular processes.[13] Some of the key mechanisms include:

-

Inhibition of DNA Gyrase and Topoisomerase IV : These bacterial enzymes are crucial for DNA replication, recombination, and repair. Pyrazole derivatives can inhibit their function, leading to bacterial cell death.[14]

-

Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is essential for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts microbial growth.[10]

-

Disruption of Cell Membrane Integrity : Some pyrazole derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.[12]

-

Inhibition of N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) : This enzyme is involved in the biosynthesis of lysine in bacteria, and its inhibition is a target for novel antibiotics.[15]

Spectrum of Antimicrobial Activity

Numerous studies have reported the synthesis and evaluation of pyrazole derivatives against a range of pathogenic microorganisms.[16] The minimum inhibitory concentration (MIC) is a common metric used to quantify their antimicrobial potency.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [17] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [17] |

| Compound 2 | Aspergillus niger | 1 | [17] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. While it is a protective mechanism, chronic inflammation can lead to various diseases. Pyrazole derivatives, most notably Celecoxib, have proven to be effective anti-inflammatory agents.[5]

Mechanism of Anti-inflammatory Action

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is desirable as it reduces the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Other anti-inflammatory mechanisms of pyrazole derivatives include:

-

Modulation of Cytokine Production : They can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[18]

-

Inhibition of Lipoxygenase (LOX) : This enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Structure-Activity Relationship (SAR) of Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[3] Understanding the SAR is crucial for the rational design of more potent and selective compounds.

-

Substituents at N1 : The substituent at the N1 position can significantly influence the compound's interaction with its biological target. For instance, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be critical for potent activity.[19]

-

Substituents at C3 : A carboxamido group at the C3 position is another key feature for cannabinoid receptor antagonism.[19]

-

Substituents at C4 : Modifications at this position can impact selectivity and potency. For example, a methyl group is present in the CB1 antagonist SR141716A.[19]

-

Substituents at C5 : A para-substituted phenyl ring at the C5 position is often associated with high affinity for various receptors.[19]

The following diagram illustrates the key positions on the pyrazole ring for substitution and their general influence on biological activity.

Caption: Key substitution points on the pyrazole ring for SAR studies.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of newly synthesized pyrazole derivatives is a critical step in the drug discovery process. The following is a generalized workflow for such an evaluation.

General Workflow for In Vitro Biological Activity Screening

Caption: A generalized experimental workflow for biological evaluation.

Step-by-Step Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the pyrazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation : Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

Pyrazole derivatives continue to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, ensures their continued relevance in the quest for new and improved therapeutic agents. Future research will likely focus on the development of more selective and potent pyrazole derivatives with improved pharmacokinetic profiles. The use of computational tools, such as molecular docking and molecular dynamics simulations, will further aid in the rational design of these compounds.[20] The exploration of novel biological targets for pyrazole derivatives and the development of innovative synthetic methodologies will undoubtedly open up new avenues for drug discovery.[21]

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines, 10(5), 1124. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-187. [Link]

-

Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (2014). Current Topics in Medicinal Chemistry, 14(10), 1265-1286. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2023). ResearchGate. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(26), 5268-5281. [Link]

-

Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Saudi Pharmaceutical Journal, 21(4), 367-373. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]

-

Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry, 46(9), 4587-4598. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances, 15(1), 1-22. [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2022). Molecules, 27(3), 802. [Link]

-

Synthesis and biological evaluation of novel pyrazole compounds. (2010). Bioorganic & Medicinal Chemistry, 18(17), 6347-6357. [Link]

-

Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1547-1558. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (2021). ResearchGate. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal, 6(3). [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). Molecules, 29(3), 606. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). Molecules, 28(2), 734. [Link]

-

Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Saudi Pharmaceutical Journal, 21(4), 367-373. [Link]

-

New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. (2024). ChemistrySelect, 9(4), e202304193. [Link]

-

Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry, 30(11), 2465-2470. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 705707. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 312-327. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). ChemRxiv. [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 12. bioengineer.org [bioengineer.org]

- 13. researchgate.net [researchgate.net]

- 14. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics [mdpi.com]

- 16. asianpubs.org [asianpubs.org]

- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyrazole-Containing Compounds

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom as a hydrogen bond acceptor, make it a privileged scaffold in the design of bioactive molecules.[1] The versatility of the pyrazole core is evidenced by the numerous FDA-approved drugs that incorporate this moiety, targeting a wide array of clinical conditions.[1] A thorough and accurate spectroscopic analysis is therefore paramount to confirm the synthesis, elucidate the precise structure, investigate tautomeric forms, and ultimately understand the structure-activity relationships (SAR) of these vital compounds.[3] This guide provides an in-depth exploration of the core spectroscopic techniques employed in the characterization of pyrazole-containing compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of pyrazole derivatives.[4] It provides detailed information about the molecular framework, substitution patterns, and the subtle dynamics of tautomerism.[4][5]

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is the initial and most fundamental step in the analysis of pyrazole compounds. The chemical shifts of the pyrazole ring protons are highly sensitive to the electronic nature of the substituents and the tautomeric form present.

-

Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Protic solvents like D₂O or MeOD can lead to the exchange of the N-H proton, resulting in the loss of its signal. Aprotic solvents such as CDCl₃ or DMSO-d₆ are generally preferred to observe the N-H proton and to study hydrogen bonding effects.[3] Low-temperature NMR studies can be employed to slow down the rate of proton exchange between tautomers, allowing for the observation of distinct signals for each form.[5]

-

Self-Validating Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the pyrazole compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

-

Spectral Interpretation:

-

N-H Proton: The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 10-14 ppm), the exact position being dependent on the solvent and the extent of hydrogen bonding.

-

Ring Protons: The chemical shifts of the C-H protons on the pyrazole ring are influenced by the substituents. In an unsubstituted pyrazole, the H-3 and H-5 protons are equivalent due to rapid tautomerization, appearing as a single signal.[4] In substituted pyrazoles, distinct signals are observed.

-

Coupling Constants: The coupling constants between adjacent ring protons (³JHH) are typically in the range of 1.5-3.0 Hz.

-

-

| Proton | Typical Chemical Shift Range (δ, ppm) in DMSO-d₆ | Multiplicity | Typical Coupling Constants (J, Hz) |

| N-H | 10.0 - 14.0 | br s | - |

| H-3 | 7.5 - 8.5 | d or s | ³J(H3-H4) = 1.5 - 2.5 |

| H-4 | 6.0 - 7.0 | t or d | ³J(H4-H3) = 1.5 - 2.5, ³J(H4-H5) = 2.0 - 3.0 |

| H-5 | 7.5 - 8.5 | d or s | ³J(H5-H4) = 2.0 - 3.0 |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides invaluable information about the carbon framework of pyrazole derivatives. The chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern and the tautomeric equilibrium.[6]

-

Expertise in Interpretation: In N-unsubstituted pyrazoles, rapid tautomerism can lead to averaged signals for the C3 and C5 carbons.[4] The chemical shifts of these carbons are particularly diagnostic for determining the predominant tautomer in asymmetrically substituted pyrazoles.[6] For instance, a substituent at the 3-position will significantly influence the chemical shift of the C3 carbon.

-

Self-Validating Protocol: ¹³C NMR Analysis

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For quaternary carbons and carbons with long relaxation times, a longer relaxation delay may be necessary.

-

Spectral Interpretation:

-

The C3 and C5 carbons typically resonate in the range of δ 130-150 ppm.

-

The C4 carbon is generally found more upfield, between δ 100-115 ppm.

-

The chemical shifts of substituent carbons provide further structural confirmation.

-

-

| Carbon | Typical Chemical Shift Range (δ, ppm) in DMSO-d₆ |

| C-3 | 130 - 150 |

| C-4 | 100 - 115 |

| C-5 | 130 - 150 |

¹⁵N NMR Spectroscopy: A Direct Window into Tautomerism

Nitrogen-15 NMR is a highly sensitive technique for probing the electronic environment of the nitrogen atoms in the pyrazole ring and is particularly powerful for studying tautomerism.[7][8]

-

Authoritative Grounding: The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct. The "pyrrole-like" nitrogen (N-1) is typically more shielded and resonates at a higher field compared to the "pyridine-like" nitrogen (N-2).[1] In cases of slow proton exchange, separate signals for the nitrogen atoms of each tautomer can be observed, allowing for the direct determination of the tautomeric equilibrium constant.[5]

-

Self-Validating Protocol: ¹⁵N NMR Analysis

-

Sample Preparation: For natural abundance ¹⁵N NMR, a more concentrated sample (50-100 mg in 0.6 mL of solvent) is often required. The use of ¹⁵N-labeled compounds significantly enhances sensitivity.[9]

-

Data Acquisition: Utilize a spectrometer equipped with a nitrogen-sensitive probe. Inverse-gated decoupling sequences are used to suppress the negative Nuclear Overhauser Effect (NOE).

-

Spectral Interpretation:

-

N-1 (Pyrrole-like): Typically resonates in the range of -170 to -190 ppm (relative to nitromethane).

-

N-2 (Pyridine-like): Typically resonates in the range of -80 to -120 ppm (relative to nitromethane).

-

-

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Pathways

Mass spectrometry is an essential tool for determining the molecular weight of pyrazole-containing compounds and for obtaining structural information through the analysis of their fragmentation patterns.[10][11]

-

Expertise in Fragmentation Analysis: The fragmentation of the pyrazole ring upon electron impact ionization often involves the cleavage of the weak N-N bond.[10] The subsequent fragmentation pathways are influenced by the nature and position of the substituents. A common fragmentation pathway involves the loss of a nitrogen molecule (N₂) or HCN.

-

Self-Validating Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample can be introduced directly via a solid probe or, for volatile compounds, through a gas chromatograph (GC-MS). For less volatile or thermally labile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are the preferred methods.

-

Ionization: Electron impact (EI) is a common technique for inducing fragmentation. Soft ionization techniques like ESI are used to primarily observe the molecular ion.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M-H]⁻ for ESI).

-

Analyze the isotopic pattern to confirm the presence of elements like chlorine or bromine.

-

Propose fragmentation mechanisms to explain the observed fragment ions, paying close attention to characteristic losses from the pyrazole core.

-

-

Caption: Common fragmentation pathways of a substituted pyrazole in mass spectrometry.

Infrared (IR) and UV-Vis Spectroscopy: Probing Functional Groups and Electronic Transitions

While NMR and MS provide detailed structural information, IR and UV-Vis spectroscopy offer complementary data on the functional groups present and the electronic properties of pyrazole-containing compounds.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying characteristic functional groups.[3]

-

Causality Behind Experimental Choices: The sample can be analyzed as a solid (KBr pellet or ATR), a liquid (neat film), or in solution.[3] For studying hydrogen bonding, it is often informative to compare the spectra obtained in a non-polar solvent (e.g., CCl₄) with those from a polar solvent.

-

Self-Validating Protocol: FT-IR Analysis

-

Sample Preparation:

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation:

-

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3500 | Medium, often broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C=N stretch | 1580 - 1650 | Medium to strong |

| C=C stretch | 1450 - 1600 | Medium to strong |

| Ring vibrations | 1300 - 1500 | Multiple bands |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for highly conjugated pyrazole systems.[14]

-

Expertise in Data Interpretation: The absorption maxima (λ_max) and molar absorptivity (ε) are dependent on the nature and position of substituents on the pyrazole ring, as well as the solvent. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift.

-

Self-Validating Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the pyrazole compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

-

Spectral Interpretation:

-

Identify the λ_max values corresponding to the π → π* and n → π* transitions.

-

Compare the spectra of related compounds to understand the effect of substituents on the electronic structure.

-

-

Caption: A typical workflow for the comprehensive spectroscopic analysis of a novel pyrazole-containing compound.

Conclusion: An Integrated Approach for Unwavering Confidence

The spectroscopic analysis of pyrazole-containing compounds is a multi-faceted endeavor that requires a synergistic application of various techniques. While ¹H and ¹³C NMR provide the foundational structural information, ¹⁵N NMR offers unparalleled insight into tautomeric equilibria. Mass spectrometry confirms the molecular weight and reveals fragmentation pathways, while IR and UV-Vis spectroscopy provide complementary data on functional groups and electronic properties. By employing the detailed protocols and interpretative strategies outlined in this guide, researchers can approach the characterization of these vital heterocyclic compounds with the highest degree of scientific rigor and confidence, ultimately accelerating the pace of discovery and development in the pharmaceutical sciences.

References

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). MDPI. [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). Royal Society of Chemistry. [Link]

-

An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2020). ResearchGate. [Link]

-

Electron-impact induced fragmentations of pyrazoles. (n.d.). Royal Society of Chemistry. [Link]

-

Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2019). National Institutes of Health. [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Canadian Journal of Chemistry. [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2021). National Institutes of Health. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health. [Link]

-

H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health. [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. [Link]

-

Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). ACS Publications. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Institutes of Health. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). ResearchGate. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2006). Semantic Scholar. [Link]

-

1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. (1984). Semantic Scholar. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). National Institutes of Health. [Link]

-

UV-Vis absorption and normalised emission spectra of the pyrazole.... (n.d.). ResearchGate. [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... (n.d.). ResearchGate. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (2007). ResearchGate. [Link]

-

Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). National Institutes of Health. [Link]

-

15N NMR Studies of tautomerism. (n.d.). ResearchGate. [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]

-

Chemical shift values and assigned coupling constants of compound (4 a).... (n.d.). ResearchGate. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]

-

1H-Pyrazole. (n.d.). NIST WebBook. [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

A vibrational assignment for pyrazole. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly reliant on the exploration of novel molecular scaffolds that offer unique structural and functional diversity. Among these, unnatural amino acids (UAAs) have emerged as pivotal building blocks in the design of peptidomimetics, therapeutic peptides, and small molecule drugs. Their inherent ability to introduce conformational constraints, enhance metabolic stability, and provide novel pharmacophoric interactions makes them invaluable tools in drug discovery. This guide focuses on a specific UAA, 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a compound distinguished by the incorporation of a methylated pyrazole moiety. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[1][2] This technical guide aims to provide a comprehensive overview of the synthesis, properties, and potential applications of this promising compound, serving as a vital resource for researchers engaged in the development of next-generation therapeutics.

Section 1: Compound Identification and Core Properties

1.1. Chemical Identity

-

Systematic Name: 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

-

CAS Number: 195070-68-9[3]

-

Molecular Formula: C₆H₉N₃O₂[4]

-

Molecular Weight: 155.16 g/mol [4]

1.2. Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from synthetic route design to formulation and bioavailability. While experimental data for this specific molecule is not extensively published, the following table summarizes key computed and expected properties based on its structure.

| Property | Value/Description | Source/Rationale |

| Physical State | Expected to be a solid at room temperature. | Typical for amino acids. |

| Melting Point | Not reported. | Data not available in public literature. |

| Boiling Point | Not reported. | Data not available in public literature. |

| Solubility | Expected to have some solubility in water and polar organic solvents like DMSO and methanol. | Presence of polar amino and carboxylic acid groups. |

| pKa | Multiple pKa values are expected due to the presence of the carboxylic acid and amino groups. | Characteristic of amino acids. |

Section 2: Synthesis and Characterization

2.1. Proposed Synthetic Pathway: A Strecker Synthesis Approach

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde or ketone, followed by hydrolysis to the desired α-amino acid.[5][8][9][10][12] The key starting material for this approach would be 1-methyl-1H-pyrazole-4-carbaldehyde.

Diagram of the Proposed Strecker Synthesis

Caption: Proposed Strecker synthesis of the target amino acid.

2.1.1. Step 1: Synthesis of α-Amino-1-methyl-1H-pyrazole-4-acetonitrile

This step involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a cyanide source (e.g., potassium cyanide) and an ammonia source (e.g., ammonia or an ammonium salt).

-

Rationale: The aldehyde carbon is electrophilic and susceptible to nucleophilic attack. Ammonia initially reacts with the aldehyde to form an imine. The cyanide ion then attacks the imine carbon to form the stable α-aminonitrile. This reaction is typically carried out in a suitable solvent such as aqueous ethanol.

2.1.2. Step 2: Hydrolysis of the α-Aminonitrile

The α-aminonitrile intermediate is then hydrolyzed to the corresponding carboxylic acid.

-

Rationale: Acid-catalyzed hydrolysis of the nitrile group proceeds through a series of steps, ultimately yielding a carboxylic acid and an ammonium salt. This step is typically performed by heating the α-aminonitrile in the presence of a strong acid, such as hydrochloric acid.

2.2. Alternative Synthetic Pathway: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α-amino acids, starting from a carbonyl compound, ammonium carbonate, and a cyanide salt to form a hydantoin intermediate, which is then hydrolyzed.[2][6][7][11]

Diagram of the Proposed Bucherer-Bergs Synthesis

Caption: Proposed Bucherer-Bergs synthesis of the target amino acid.

2.3. Characterization

The structural confirmation of the synthesized 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the pyrazole ring protons, the N-methyl group, the α-proton, and the exchangeable protons of the amino and carboxylic acid groups.

-

¹³C NMR: Would reveal the chemical shifts for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the α-carbon, and the carbons of the pyrazole ring and the methyl group.[13][14][15][16]

-

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group, the broad O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

Section 3: Applications in Drug Discovery and Development

The unique structural features of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid make it a highly attractive building block for the synthesis of novel pharmaceutical compounds.[4] Its incorporation into peptide chains or small molecule scaffolds can impart desirable properties.

3.1. Role as a Building Block in Medicinal Chemistry

-

Peptidomimetics: Replacing natural amino acids with this UAA can introduce conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The pyrazole side chain can also engage in specific hydrogen bonding and π-stacking interactions within a receptor's binding pocket.

-

Small Molecule Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules.[4] The amino and carboxylic acid groups provide convenient handles for further chemical modifications and the construction of diverse molecular architectures.

3.2. Potential Biological Activities

The pyrazole nucleus is associated with a wide spectrum of biological activities.[1][2] Derivatives of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid are being investigated for a range of therapeutic applications:

-

Enzyme Inhibition: The compound and its derivatives may act as inhibitors for various enzymes, making them valuable leads in the development of drugs for a multitude of diseases.[4]

-

Receptor Binding: The unique electronic and steric properties of the pyrazole ring can facilitate interactions with various biological receptors, opening avenues for the treatment of diseases where these receptors play a key role.[4]

-

Antimicrobial, Anti-inflammatory, and Anticancer Activities: Research into derivatives of this compound has shown promise in these therapeutic areas.[4]

Diagram of Potential Therapeutic Applications

Caption: Potential applications stemming from the core scaffold.

Section 4: Future Perspectives

2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid represents a compelling and underexplored building block for drug discovery. Its synthesis, while not yet detailed in the public domain, is achievable through established synthetic organic chemistry methodologies. The true potential of this compound lies in its ability to introduce the biologically active pyrazole moiety into novel molecular frameworks. Future research should focus on the development and optimization of a scalable synthetic route to make this compound more accessible to the research community. Furthermore, the systematic incorporation of this UAA into peptide and small molecule libraries will undoubtedly lead to the discovery of new lead compounds with improved pharmacological profiles. As our understanding of the structure-activity relationships of pyrazole-containing compounds continues to grow, so too will the importance of versatile building blocks like 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in the design of innovative medicines.

References

-

The Strecker Amino Acid Synthesis. Master Organic Chemistry. (2018-11-12). Available from: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (2023-04-25). Available from: [Link]

-

Traditional Undergraduate Experiment: Synthesis of Aspirin. Carbon. Available from: [Link]

-

Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. PubMed. (2015-04-21). Available from: [Link]

-

Synthesis of aspirin. YouTube. (2020-12-28). Available from: [Link]

-

Bucherer–Bergs reaction. Wikipedia. Available from: [Link]

-

Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2025-10-15). Available from: [Link]

-

Strecker Amino Acid Synthesis. YouTube. (2021-07-27). Available from: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. (2025-01-30). Available from: [Link]

-

Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. (2021-07-28). Available from: [Link]

-

Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Pearson. (2024-10-03). Available from: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Primary Amines | CymitQuimica [cymitquimica.com]

- 4. Buy 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 195070-68-9 [smolecule.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. preprints.org [preprints.org]

- 14. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 15. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 16. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a molecule of significant interest in medicinal chemistry and drug development. Its unique structure, combining an amino acid moiety with a substituted pyrazole ring, presents a distinct physicochemical profile that dictates its behavior in various solvent systems. A thorough understanding of its solubility is paramount for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and detailed experimental protocols for its empirical determination.

Theoretical Framework for Solubility

The solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is governed by the interplay of its constituent functional groups and the properties of the solvent.

Molecular Structure and Physicochemical Properties:

-

Amino Acid Moiety: The presence of both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH) confers amphoteric and zwitterionic properties to the molecule. At its isoelectric point (pI), the molecule exists as a zwitterion with both a positive and a negative charge, which can influence its crystal lattice energy and solubility. The solubility of amino acids is generally lowest at their pI and increases in acidic or basic solutions where the molecule carries a net positive or negative charge, respectively.[1][2]

-

1-Methyl-1H-pyrazole Ring: The pyrazole ring is an aromatic heterocycle that contributes to the molecule's overall lipophilicity.[3] However, the nitrogen atoms in the pyrazole ring can also participate in hydrogen bonding. Specifically, the N2 "pyridine-like" nitrogen can act as a hydrogen bond acceptor.[4] The methyl group at the N1 position slightly increases the lipophilicity compared to an unsubstituted pyrazole. The pyrazole nucleus itself can serve as a bioisostere for an arene, potentially improving physicochemical properties like solubility.[3]

-

Overall Polarity and Hydrogen Bonding: The combination of the polar amino acid group and the less polar pyrazole ring makes the molecule capable of interacting with a wide range of solvents. In polar protic solvents like water and alcohols, the amino and carboxyl groups can form strong hydrogen bonds, promoting solubility.[5][6] The ability of the solvent to donate or accept hydrogen bonds is a critical factor in solubilizing the compound.[7]

Expected Solubility Profile:

Based on these structural features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in aqueous solutions at pH values significantly above or below the isoelectric point, where the molecule is in its cationic or anionic form. Solubility in polar protic solvents like methanol, ethanol, and formic acid is also likely to be favorable due to hydrogen bonding.

-

Moderate to Low Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can accept hydrogen bonds but not donate them as effectively. The solubility in these solvents will depend on the balance between the polar and nonpolar regions of the molecule.

-

Low to Insoluble: In nonpolar solvents like hexane, toluene, and diethyl ether. The highly polar amino acid moiety will have very weak interactions with these solvents.

The principle of "like dissolves like" suggests that solvents with a polarity and hydrogen bonding capability similar to the solute will be most effective.[5][8]

Experimental Determination of Thermodynamic Solubility

To obtain quantitative solubility data, rigorous experimental methods are necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[9][10][11] For ionizable compounds like 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, potentiometric titration offers a powerful alternative for determining solubility limits.[12]

Protocol 1: Shake-Flask Method

This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an amount of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid that is in excess of its expected solubility into a series of glass vials.

-

Add a precise volume of the desired solvent to each vial. Solvents to consider include water, buffered aqueous solutions (pH 2, 4.5, 6.8, 7.4), methanol, ethanol, DMSO, and acetonitrile.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).[11][13]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14] It is crucial to establish that equilibrium has been achieved by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration does not change.[9]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved solute from any remaining solid particles. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a suitable filter (e.g., 0.22 µm PTFE or PVDF).

-

-

Analysis:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Protocol 2: Potentiometric Titration

This method is particularly useful for determining the solubility of ionizable compounds and can also be used to determine the pKa values.[12]

Principle: A solution of the compound is titrated with a strong acid or base. The change in pH is monitored with an electrode. For solubility determination, a supersaturated solution is created, and the concentration of the dissolved species is determined from the titration curve after equilibrium is established between the dissolved and solid phases.

Experimental Workflow:

Caption: Workflow for Potentiometric Titration for Solubility Determination.

Step-by-Step Methodology:

-

System Setup:

-

Calibrate a pH electrode using standard buffer solutions.

-

Prepare a suspension of a known amount of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in a known volume of purified water in a jacketed titration vessel to maintain a constant temperature.

-

Use an automated titrator for precise addition of the titrant and recording of pH values.[15]

-

-

Titration Procedure:

-

Titrate the suspension with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to fully dissolve the compound.

-

Perform a back-titration with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small increments, allowing the pH to stabilize after each addition.

-

Continue the titration past the expected equivalence points to generate a complete titration curve.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa values can be determined from the half-equivalence points of the titration curve.

-

The intrinsic solubility (solubility of the neutral species) can be calculated from the pH and the amount of titrant added at the point where precipitation begins, which is often observed as a plateau or change in the slope of the titration curve.[12]

-

Data Presentation and Interpretation

The results from the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvent systems.

Table 1: Predicted and Experimental Solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

| Solvent System | Solvent Type | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) |

| 0.1 M HCl (pH 1.2) | Aqueous Buffer | Very Soluble | To be determined |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | Soluble | To be determined |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Soluble | To be determined |

| Water | Polar Protic | Sparingly Soluble to Soluble | To be determined |

| Methanol | Polar Protic | Soluble | To be determined |

| Ethanol | Polar Protic | Soluble | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | To be determined |

| Acetonitrile | Polar Aprotic | Slightly Soluble | To be determined |

| Dichloromethane | Nonpolar | Insoluble | To be determined |

| Hexane | Nonpolar | Insoluble | To be determined |

Interpreting the Results:

-

pH-Solubility Profile: A plot of solubility versus pH is crucial for understanding the behavior of this amphoteric compound in aqueous environments. The minimum solubility will be at the isoelectric point, and it will increase at lower and higher pH values.

-

Solvent Effects: Comparing the solubility in different organic solvents provides insight into the types of intermolecular forces that are most important for solvation. High solubility in alcohols indicates the importance of hydrogen bonding, while solubility in DMSO suggests that dipolar interactions are significant.[7]

-

Structure-Solubility Relationship: The obtained data can be used to build a structure-solubility relationship. For example, comparing the solubility to that of similar amino acids or pyrazole derivatives can highlight the specific contributions of the 1-methyl-1H-pyrazol-4-yl group.

Conclusion

The solubility of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a complex property influenced by its zwitterionic amino acid character and the physicochemical nature of the substituted pyrazole ring. While theoretical considerations provide a valuable framework for predicting its behavior, empirical determination using robust methods like the shake-flask technique and potentiometric titration is essential for obtaining accurate quantitative data. This information is critical for advancing the development of this compound as a potential therapeutic agent, enabling rational formulation design and predicting its in vivo performance.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

- Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry.

- Fouda, A. E., et al. (2023).

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Scafuri, B., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.

- Avdeef, A., et al. (2020).

- Chauhan, A., et al. (2016).

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts.

- Reddit. (2020). How are non polar amino acids soluble in polar solvents ?

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.

- ChemicalBook. (n.d.). Pyrazole | 288-13-1.

- Al-Kindi Publisher. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies.

- National Journal of Pharmaceutical Sciences. (2021).

- LibreTexts. (2021). 11.2: Potentiometric Methods. Chemistry LibreTexts.

- World Health Organiz

- Al-Kindi Publisher. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.

- ACS Publications. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research.

- ResearchGate. (n.d.).

- IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrogen bonding. Part 34.

- ResearchGate. (2025). Solubility of carbon dioxide in aqueous blends of 2-amino-2-methyl-1-propanol and piperazine.

- ACS Publications. (n.d.). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- Metrohm. (2014). Basics of potentiometry.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- IJNRD. (2024).

- MDPI. (n.d.). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024)

- MDPI. (n.d.). A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring.

- ACS Publications. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.

Sources

- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. al-kindipublishers.org [al-kindipublishers.org]

- 7. al-kindipublisher.com [al-kindipublisher.com]

- 8. reddit.com [reddit.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scispace.com [scispace.com]

- 11. who.int [who.int]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scielo.br [scielo.br]

- 14. bioassaysys.com [bioassaysys.com]

- 15. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

Application Notes & Protocols: In Vitro Profiling of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a novel non-canonical amino acid (NCAA). As NCAAs represent a burgeoning field in medicinal chemistry for creating novel therapeutics, a structured and logical screening cascade is essential to elucidate the biological activity and potential liabilities of new chemical entities.[1] This guide presents a series of validated, tiered assays designed to build a pharmacological profile of the compound, starting from broad assessments of cytotoxicity and moving towards specific interactions with amino acid transport, metabolism, and potential off-target effects on neurotransmitter receptors. Each section explains the scientific rationale, provides detailed, field-proven protocols, and outlines data interpretation to guide decision-making in early-stage drug discovery.

Introduction: The Scientific Case for Characterizing a Novel NCAA

2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is an amino acid derivative featuring a 1-methylpyrazole moiety in place of a canonical side chain.[2] This structural modification grants it the potential to interact with biological systems in unique ways compared to endogenous amino acids. The pyrazole ring may engage in aromatic or hydrogen bonding interactions, while the core amino acid structure suggests a possible interface with proteins that recognize, transport, or metabolize amino acids.[2] Such compounds are of significant interest in medicinal chemistry for their potential to act as enzyme inhibitors, receptor modulators, or tools for chemical biology.[2][3][4][5]

The purpose of this application note is to provide a robust, multi-step framework for its initial in vitro evaluation. The proposed cascade is designed to efficiently identify its primary biological effects and potential liabilities, thereby informing its future development.

Figure 1: Chemical Structure

Foundational Screening: Cytotoxicity and Metabolic Viability

Expert Rationale: Before investigating specific molecular targets, it is critical to first establish the concentration range at which the compound affects fundamental cellular processes. This initial cytotoxicity screen serves two primary purposes: 1) to identify a non-toxic concentration window for use in subsequent, more sensitive assays, and 2) to provide a preliminary indication of the compound's general safety profile. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[6][7]

Protocol 2.1: MTT Assay for General Cytotoxicity

This protocol is designed to determine the 50% inhibitory concentration (IC50) of the test compound on the proliferation of relevant cell lines.

Materials:

-

Human cell lines (e.g., HEK293 for general toxicity, a cancer cell line like HT-29 if evaluating anti-proliferative effects).

-

Complete growth medium (e.g., DMEM with 10% FBS).